molecular formula C8H11NS2 B13581882 5-Propylthiophene-2-carbothioamide CAS No. 24662-25-7

5-Propylthiophene-2-carbothioamide

Cat. No.: B13581882
CAS No.: 24662-25-7
M. Wt: 185.3 g/mol
InChI Key: VHCGEEVYUCSLMH-UHFFFAOYSA-N
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Description

5-Propylthiophene-2-carbothioamide is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a propyl group attached to the thiophene ring at the 5-position and a carbothioamide group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylthiophene-2-carbothioamide typically involves the functionalization of the thiophene ring. One common method is the lithiation of thiophene followed by the introduction of the propyl group and the carbothioamide group. The lithiation process is carried out using n-butyllithium at low temperatures (around -78°C) to ensure regioselectivity. Subsequent reactions introduce the desired functional groups .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale lithiation and functionalization processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Propylthiophene-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Propylthiophene-2-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propylthiophene-2-carbothioamide involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can participate in various chemical interactions, while the carbothioamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propylthiophene-2-carbothioamide is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

24662-25-7

Molecular Formula

C8H11NS2

Molecular Weight

185.3 g/mol

IUPAC Name

5-propylthiophene-2-carbothioamide

InChI

InChI=1S/C8H11NS2/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H2,9,10)

InChI Key

VHCGEEVYUCSLMH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(S1)C(=S)N

Origin of Product

United States

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